4-Acetylphenyl hexanoate
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Overview
Description
4-Acetylphenyl hexanoate is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl hexanoate typically involves the esterification of 4-acetylphenol with hexanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl hexanoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed:
Oxidation: Formation of 4-carboxyphenyl hexanoate.
Reduction: Formation of 4-(1-hydroxyethyl)phenyl hexanoate.
Substitution: Formation of various substituted phenyl hexanoates depending on the electrophile used.
Scientific Research Applications
4-Acetylphenyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-acetylphenyl hexanoate involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The phenyl ring can engage in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
4-Acetylphenyl acetate: Similar structure but with an acetate ester instead of hexanoate.
4-Acetylphenyl butanoate: Similar structure but with a butanoate ester.
4-Acetylphenyl propanoate: Similar structure but with a propanoate ester.
Uniqueness: 4-Acetylphenyl hexanoate is unique due to the length of its ester chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from shorter-chain esters like 4-acetylphenyl acetate or butanoate.
Properties
CAS No. |
68437-46-7 |
---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(4-acetylphenyl) hexanoate |
InChI |
InChI=1S/C14H18O3/c1-3-4-5-6-14(16)17-13-9-7-12(8-10-13)11(2)15/h7-10H,3-6H2,1-2H3 |
InChI Key |
BYZNTONABGXLNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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